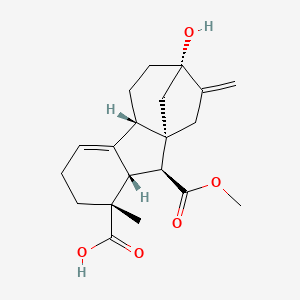![molecular formula C20H29N3O3S2 B13863781 (3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is a complex organic compound featuring a unique spiro structure. This compound is characterized by its fused ring system, which includes a benzo[d]isothiazole moiety and a piperazine ring. The methanesulfonate group adds to its solubility and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate typically involves multiple steps:
Formation of the Benzo[d]isothiazole Moiety: This can be achieved through the reaction of 2-halobenzamides with sulfur powder under copper-catalyzed conditions.
Spiro Compound Formation: The spiro structure is formed by reacting the benzo[d]isothiazole derivative with a suitable piperazine derivative under controlled conditions.
Methanesulfonate Addition: The final step involves the addition of methanesulfonic acid to the spiro compound to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d]isothiazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.
Reduction: Reduced forms of the spiro compound.
Substitution: Substituted derivatives at the benzo[d]isothiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to interact with specific molecular targets in the body. It may have applications in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The spiro structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazol-3-one: A simpler compound with a similar core structure but lacking the spiro and piperazine components.
N-substituted benzo[d]isothiazol-3(2H)-ones: These compounds share the benzo[d]isothiazole moiety but differ in their substitution patterns.
Uniqueness
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is unique due to its spiro structure and the presence of both benzo[d]isothiazole and piperazine rings. This combination of features gives it distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C20H29N3O3S2 |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
3-[(3aS,7aS)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole;methanesulfonate |
InChI |
InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1/t15-,16-;/m1./s1 |
InChI-Schlüssel |
DCZWVXNDLGWVAS-QNBGGDODSA-M |
Isomerische SMILES |
CS(=O)(=O)[O-].C1CC[C@@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@H]2C1 |
Kanonische SMILES |
CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)





![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)

